Cas no 1223015-79-9 (Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate)

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- methyl 1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate
- Z847997708
- methyl 1,3,7-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate
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- MDL: MFCD16604793
- インチ: 1S/C11H13N3O4/c1-12-7(10(16)18-4)5-6-8(12)13(2)11(17)14(3)9(6)15/h5H,1-4H3
- InChIKey: ZAXFQYBFPZWZJH-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C(=O)OC)N(C)C=2N(C)C(N1C)=O
計算された属性
- 精确分子量: 251.09060590 g/mol
- 同位素质量: 251.09060590 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 411
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- 分子量: 251.24
- トポロジー分子極性表面積: 71.8
Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-295480-5.0g |
methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 95% | 5.0g |
$3065.0 | 2023-02-27 | |
TRC | B486755-50mg |
Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 50mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-295480-2.5g |
methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 95% | 2.5g |
$2071.0 | 2023-09-06 | |
TRC | B486755-10mg |
Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 10mg |
$ 70.00 | 2022-06-07 | ||
Chemenu | CM474821-250mg |
methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 95%+ | 250mg |
$*** | 2023-04-03 | |
Chemenu | CM474821-1g |
methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 95%+ | 1g |
$*** | 2023-04-03 | |
Enamine | EN300-295480-5g |
methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 95% | 5g |
$3065.0 | 2023-09-06 | |
Enamine | EN300-295480-10g |
methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 95% | 10g |
$4545.0 | 2023-09-06 | |
Aaron | AR01B4P0-500mg |
methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 95% | 500mg |
$1158.00 | 2025-02-11 | |
Aaron | AR01B4P0-2.5g |
methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1223015-79-9 | 95% | 2.5g |
$2873.00 | 2023-12-16 |
Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylateに関する追加情報
Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1223015-79-9): A Comprehensive Overview
Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1223015-79-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrimidine class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural complexity and unique chemical properties of this molecule make it a subject of intense study and interest.
The molecular structure of Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This arrangement contributes to its distinctive chemical behavior and biological interactions. The presence of multiple methyl groups and a carboxylate functional group further enhances its reactivity and potential utility in synthetic chemistry. The precise arrangement of these functional groups allows for various modifications and derivations, making it a versatile scaffold for drug discovery.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Recent studies have highlighted the importance of pyrrolopyrimidine derivatives in targeting various diseases, particularly in oncology and infectious diseases. The Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate structure has shown promise in inhibiting key enzymes and pathways involved in cancer cell proliferation and survival. For instance, research has demonstrated its ability to interfere with the activity of enzymes such as kinases and polymerases that are crucial for tumor growth.
In addition to its oncological potential, this compound has also been explored for its antimicrobial properties. The unique chemical framework of pyrrolopyrimidines allows for interactions with bacterial and viral targets that are distinct from traditional antibiotics. This has opened up new avenues for developing treatments against drug-resistant pathogens. Studies have indicated that derivatives of this compound can disrupt essential bacterial processes such as DNA replication and protein synthesis.
The synthesis of Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the formation of the pyrrole ring followed by the introduction of the pyrimidine moiety through condensation reactions. The subsequent functionalization steps include the addition of methyl groups and the carboxylate group at specific positions on the ring system. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the body processes and eliminates a drug is crucial for determining its efficacy and safety profile. Preliminary studies have suggested that Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H, 3 H, 4 H, 7 H-pyrrolo[2, 3- d]pyrimidine -6-carboxylate exhibits moderate solubility in water and lipids, which could facilitate its absorption and distribution throughout the body. Additionally, its metabolic stability appears to be favorable for prolonged therapeutic effects.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for the production of pharmaceutical compounds like this one. This involves stringent quality control measures at every stage of synthesis, purification, and formulation. Regulatory agencies require comprehensive documentation to demonstrate that the final product meets safety and efficacy standards before it can be approved for clinical use.
The future directions for research on Methyl 1, 3, 7-Trisubstituted derivative are promising. Ongoing studies aim to identify new analogs with enhanced biological activity while minimizing potential side effects. Computational modeling techniques are being employed to predict how different modifications will affect the compound's properties. This approach allows researchers to design experiments more efficiently by focusing on the most promising candidates.
In conclusion, Methyl 1, 3, 7-trimethyl- -24-dioxopyrrolo[ -23- ]pyrimidine- -6-carboxylate (CAS No. -79- ) represents an exciting advancement in pharmaceutical chemistry. Its unique structure combined with its potential therapeutic applications make it a valuable compound for further study. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this molecule will play an important role in developing next-generation treatments.
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